molecular formula C19H22FN3O2S B2957027 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one CAS No. 2034524-50-8

1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one

Cat. No.: B2957027
CAS No.: 2034524-50-8
M. Wt: 375.46
InChI Key: GFMGHUOZXAYDTR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one involves multiple steps, including:

  • Formation of the pyrrolidine derivative: : Pyrrolidine reacts with 6-Ethyl-5-fluoropyrimidine-4-ol under specified conditions to produce 3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine.

  • Alkylation process: : This intermediate is then subjected to an alkylation reaction with 3-chloropropan-1-one in the presence of a base to yield the target compound.

Industrial Production Methods

On an industrial scale, this compound can be synthesized using continuous flow techniques that enhance reaction control and efficiency. Advanced reactors and automation ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one undergoes various types of chemical reactions, including:

  • Oxidation: : This reaction involves the transformation of the sulfur atom, typically using reagents like hydrogen peroxide.

  • Reduction: : The compound can be reduced under conditions involving strong reducing agents.

  • Substitution: : It can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring and the pyrrolidine moiety.

Common Reagents and Conditions

Reagents such as sodium hydride, hydrogen peroxide, and various organic solvents are commonly employed under controlled temperatures to facilitate these reactions.

Major Products

Depending on the reaction, products can range from sulfoxides or sulfones in oxidation reactions to more saturated derivatives in reduction reactions.

Scientific Research Applications

1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one finds applications in multiple scientific domains:

  • Chemistry: : Used as an intermediate in the synthesis of other complex organic molecules.

  • Biology: : Investigated for its potential role in modulating biological pathways.

  • Medicine: : Explored for its pharmacological properties, including enzyme inhibition.

  • Industry: : Utilized in the development of materials with specific chemical properties.

Mechanism of Action

The compound's mechanism of action involves its interaction with molecular targets such as enzymes or receptors, where it can bind to active sites or modulate signaling pathways. Detailed studies reveal that its ethyl and fluoropyrimidine moieties play significant roles in its biochemical activity.

Comparison with Similar Compounds

Comparison

Compared to other compounds with similar structures, 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one stands out due to its unique combination of ethyl and fluoropyrimidine groups, which confer distinct reactivity and specificity.

Similar Compounds

  • 1-(3-((6-Methyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one

  • 1-(3-((6-Ethyl-5-chloropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one

These compounds, though similar in structure, exhibit different properties due to variations in their substituents, making each unique in its own right.

Properties

IUPAC Name

1-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-3-phenylsulfanylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O2S/c1-2-16-18(20)19(22-13-21-16)25-14-8-10-23(12-14)17(24)9-11-26-15-6-4-3-5-7-15/h3-7,13-14H,2,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFMGHUOZXAYDTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)CCSC3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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